molecular formula C23H13BrClNO5 B5697181 2-(4-bromophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(4-bromophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B5697181
M. Wt: 498.7 g/mol
InChI Key: USZDJIOPMOQOOT-UHFFFAOYSA-N
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Description

This compound features a central isoindoline-1,3-dione (phthalimide) core substituted at the 5-position with a carboxylate ester group. The ester moiety is further functionalized with a 4-bromophenyl-2-oxoethyl chain, while the isoindoline nitrogen is linked to a 3-chlorophenyl group. The bromine and chlorine substituents are positioned para and meta to their respective aromatic rings, influencing electronic properties such as electron-withdrawing effects and steric bulk.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrClNO5/c24-15-7-4-13(5-8-15)20(27)12-31-23(30)14-6-9-18-19(10-14)22(29)26(21(18)28)17-3-1-2-16(25)11-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZDJIOPMOQOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a synthetic compound with potential biological activity. This article reviews its synthesis, structural characteristics, and biological evaluations based on existing literature.

Chemical Structure

The molecular formula of the compound is C23H13BrClNO5C_{23}H_{13}BrClNO_5 with a molecular weight of 498.7 g/mol. The compound features a complex structure that includes a dioxoisoindoline framework, which is known for its potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reactions often utilize various coupling agents and solvents to facilitate the formation of the desired compound. Specific conditions such as temperature and reaction time can significantly affect the yield and purity of the final product.

Anticancer Activity

Isoindoline derivatives are being explored for their anticancer properties. Studies have demonstrated that compounds containing dioxo groups can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The presence of bromine and chlorine substituents may enhance these effects by increasing lipophilicity and altering electronic properties.

Enzyme Inhibition

There is evidence that similar compounds can act as enzyme inhibitors. For example, certain isoindoline derivatives have been reported to inhibit enzymes involved in cancer metabolism and inflammation. This mechanism could be relevant for this compound, although specific enzyme targets remain to be elucidated.

Case Studies and Research Findings

Several studies have investigated related compounds:

  • Antimicrobial Study : A study on phenacyl benzoates showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could yield similar results for this compound .
  • Anticancer Research : Research into isoindole derivatives indicated promising anticancer activity through apoptotic pathways in breast cancer cell lines . These findings support further exploration of this compound in cancer research.
  • Enzyme Inhibition : Investigations into related isoindoline compounds demonstrated their ability to inhibit key metabolic enzymes in cancer cells . This suggests that the target compound may possess similar inhibitory effects.

Scientific Research Applications

Chemical Properties and Reactivity

The distinct properties of this compound arise from its functional groups:

  • Dioxo moiety : This allows for nucleophilic addition reactions, which can lead to the formation of diverse derivatives.
  • Halogen substituents : The presence of bromine and chlorine enhances electrophilic aromatic substitution reactions, facilitating further chemical modifications.
  • Carbonyl groups : These can engage in condensation reactions, broadening the scope for potential derivatives.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methodologies may include:

  • Condensation Reactions : Combining appropriate reactants under controlled conditions to form the desired product.
  • Electrophilic Substitution : Utilizing the reactivity of halogenated groups to introduce additional functional groups.
  • Nucleophilic Additions : Targeting carbonyl functionalities for further functionalization.

Medicinal Chemistry

The compound's structural characteristics suggest potential biological activities. Research indicates that compounds with similar dioxoisoindoline structures exhibit:

  • Antitumor Activity : Studies have shown that isoindoline derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Properties : The presence of halogen atoms may enhance the compound's efficacy against various pathogens.

Organic Synthesis

Due to its reactivity, this compound serves as a valuable synthon in organic chemistry. It can be utilized to create:

  • Heterocyclic Compounds : The dioxo and isoindoline functionalities can be leveraged to synthesize complex heterocycles.
  • Pharmaceutical Intermediates : Its ability to undergo various transformations makes it suitable for developing new drugs.

Case Studies

Several studies have highlighted the applications of similar compounds, providing insights into their potential uses:

  • A study on the synthesis and characterization of related dioxo compounds demonstrated their utility as intermediates in drug development, particularly in targeting specific biological pathways .
  • Another research project explored the antimicrobial effects of brominated isoindoline derivatives, indicating promising results against resistant bacterial strains .

Comparison with Similar Compounds

Data Tables

Table 2: Electronic and Physicochemical Properties
Compound Electron-Withdrawing Groups Solubility (Predicted) Lipophilicity (LogP)
Target compound Br (para), Cl (meta) Low (ester) Moderate (~3.5)
313260-37-6 () Cl (meta), COOH High (ionizable acid) Low (~2.8)

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(4-bromophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of bromophenyl and chlorophenyl precursors via esterification or nucleophilic substitution. Key considerations include:

  • Temperature control : Maintain 60–80°C during ester bond formation to avoid side reactions .
  • Solvent selection : Use anhydrous dimethylformamide (DMF) to enhance reactivity of carboxylate intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >90% purity .
    • Data Table :
StepReaction Time (h)Yield (%)Purity (%)
167585
2126892

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) shows peaks at δ 8.2–7.3 ppm (aromatic protons), δ 5.1 ppm (ester CH2_2), and δ 2.3 ppm (isoindoline CH3_3) .
  • IR : Strong absorption at 1720 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O ester) confirms functional groups .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic P21_1/c space group) .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :

  • Cytotoxicity : Use MTT assay on HEK-293 and HeLa cell lines at 10–100 µM concentrations .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) via fluorometric kits, noting IC50_{50} values .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with fluorophenyl or methyl groups instead of bromo/chloro substituents .
  • Biological testing : Compare IC50_{50} values across analogs using dose-response curves (4-parameter logistic model) .
  • Statistical analysis : Apply ANOVA to assess significance (p < 0.05) in activity differences .

Q. How to resolve contradictions in reported biological activity across different in vitro models?

  • Methodological Answer :

  • Model standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-h exposure) .
  • Meta-analysis : Pool data from ≥3 independent studies; apply random-effects models to account for heterogeneity .
  • Mechanistic studies : Conduct surface plasmon resonance (SPR) to quantify target binding affinity (KD_D) .

Q. What experimental designs are suitable for assessing environmental degradation pathways?

  • Methodological Answer :

  • Hydrolysis studies : Expose the compound to pH 3–9 buffers at 25°C; monitor degradation via HPLC-MS/MS .
  • Photolysis : Use UV-A light (365 nm) in aqueous solutions; quantify half-life (t1/2_{1/2}) .
    • Data Table :
ConditionDegradation Rate (%)t1/2_{1/2} (h)
pH 7, 25°C15120
UV-A, pH 7856

Q. How to analyze intermolecular interactions in crystal structures of this compound?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify π-π interactions (e.g., 12% contribution) and halogen bonding (Br···O, 3.2 Å) .
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level; calculate electrostatic potential maps .

Methodological Guidelines

  • Safety protocols : Use fume hoods for synthesis; wear nitrile gloves and goggles due to potential skin/eye irritation .
  • Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Ethical compliance : Follow OECD guidelines for ecotoxicology studies (e.g., Daphnia magna acute toxicity tests) .

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